molecular formula C₁₅H₂₁D₅O₆ B1156270 Tributyrin-d5

Tributyrin-d5

Cat. No.: B1156270
M. Wt: 307.39
Attention: For research use only. Not for human or veterinary use.
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Description

Tributyrin-d5 is a deuterium-labeled analog of tributyrin, specifically designed for use as an internal standard in mass spectrometry-based quantitative analysis, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) . This application ensures accurate and reliable measurement of non-deuterated tributyrin in complex biological matrices by correcting for variations during sample preparation and analysis . As a stable precursor of butyric acid, tributyrin is metabolized by lipases to release butyrate, a short-chain fatty acid with critical roles in gut health . Research applications of this compound extend to nutritional science, particularly in aquaculture, where it is studied for its ability to enhance growth performance, improve intestinal digestive capacity, and support a beneficial gut microbiota in fish and crustaceans . It also serves as a valuable tool in metabolic research for investigating cholesterol and lipid metabolism pathways, as well as the modulation of gut microbiota and its subsequent effects on systemic health . Pre-clinical studies suggest tributyrin can alleviate gut microbiota dysbiosis induced by antibiotics, helping to restore microbial diversity, increase the abundance of SCFA-producing bacteria, and repair intestinal barrier function . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any human or veterinary use . Proper storage in airtight containers at -20°C is recommended to maintain stability and prevent isotopic exchange or degradation .

Properties

Molecular Formula

C₁₅H₂₁D₅O₆

Molecular Weight

307.39

Synonyms

Glyceryl-d5 Tributyrate;  Butyrin-d5;  Butyryl triglyceride-d5;  Glycerin tributyrate-d5;  Glycerol tributanoate-d5;  Glycerol tributyrate-d5;  Glyceroltributyrin-d5;  Glyceryl tributanoate-d5;  Glyceryl tributyrate-d5;  NSC 661583-d5;  Tri-n-butyrin-d5;  Tribu

Origin of Product

United States

Scientific Research Applications

Nutritional Applications

Dietary Supplementation in Aquaculture:
Recent studies have highlighted the effectiveness of tributyrin-d5 as a dietary supplement in aquaculture. It has been shown to enhance growth performance in fish and crustaceans by improving intestinal health and increasing the abundance of beneficial gut bacteria. For instance, a review indicated that tributyrin supplementation can optimize plant-based aquafeeds, thus promoting better growth rates and feed efficiency in aquaculture species .

Enhancement of Digestive Health:
In another study focused on swimming crabs, this compound was found to improve intestinal digestive capacity and antioxidant status. This enhancement was linked to increased growth rates and better overall health in the crabs, suggesting that this compound may play a crucial role in promoting gastrointestinal health in aquatic species .

Metabolic Research

Impact on Cholesterol Metabolism:
this compound has been investigated for its potential effects on cholesterol metabolism. As a pro-drug of butyrate, it may help regulate lipid profiles and reduce cholesterol levels in animal models. Studies have demonstrated that butyrate can influence various metabolic pathways, potentially leading to improved lipid metabolism and reduced risk factors associated with cardiovascular diseases .

Role in Gut Microbiota Modulation:
The compound also appears to modulate gut microbiota composition, which is crucial for maintaining metabolic health. By promoting the growth of beneficial bacteria, this compound may enhance the gut barrier function and reduce inflammation, which are vital for preventing metabolic disorders such as obesity and diabetes.

Case Studies

StudyFocusFindings
Aquaculture Study Growth promotion in fishThis compound improved growth rates and feed efficiency by enhancing intestinal health .
Crab Nutrition Study Digestive healthSupplementation led to better antioxidant capacity and increased beneficial bacteria abundance .
Cholesterol Metabolism Research Lipid regulationDemonstrated potential to lower cholesterol levels through modulation of metabolic pathways .

Comparison with Similar Compounds

Data Table: Comparative Properties of this compound and Analogues

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Primary Applications Distinguishing Features
This compound N/A C15H21D5O6 ~307.39 Internal standard in mass spectrometry Deuterium labeling for isotopic tracing
Tributyrin 60-01-5 C15H26O6 302.36 Food additive, metabolic studies Non-deuterated; natural triglyceride
Triacetin 102-76-1 C9H14O6 218.21 Pharmaceuticals, plasticizer Shorter acyl chains (C2)
Sodium Butyrate 156-54-7 C4H7NaO2 126.09 Epigenetic modulation Salt form; rapid absorption
Norfluoxetine-d5 HCl 83846-26-2 C17H13D5ClF3NO ~365.90 Pharmacokinetic assays Structurally distinct; same functional role

Preparation Methods

Key Data:

ParameterValueSource
Deuterium Incorporation65–78% at α/β positions
Purity Post-Exchange≥90% (HPLC)

Limitations : Incomplete deuteration at sterically hindered positions and potential ester hydrolysis at elevated temperatures.

Esterification with Deuterated Butyric Acid

Deuterated butyric acid (C3_3D7_7CO2_2H) serves as the precursor, synthesized via:

  • Step 1 : H/D exchange on butyric acid using D2_2O and D2_2SO4_4 at 100°C.

  • Step 2 : Esterification with glycerol via solid super acid catalysts (e.g., SO42_4^{2-}/ZrO2_2-TiO2_2) under nitrogen.

Reaction Optimization:

ParameterOptimal ValueYield
Molar Ratio (Glycerol:Butyric Acid-d5)1:4.5–5.095–97%
Catalyst Loading0.5–1.0 wt%
Temperature148–152°C

Advantages : High purity (≥95% tributyrin-d5) and reusable catalysts. Challenges : Cost-intensive synthesis of butyric acid-d5.

Deuterated Butyryl Chloride Route

This method adapts classical acyl chloride chemistry for deuterium incorporation:

  • Step 1 : Synthesis of butyryl chloride-d5 (C3_3D7_7COCl) via chlorination of butyric acid-d5 using SOCl2_2.

  • Step 2 : Reaction with glycerol in the presence of triethylamine (C6_6D15_{15}N) and chloroform-d.

Example Protocol:

ComponentQuantityRole
Glycerol8.6 mLSubstrate
Butyryl Chloride-d537.5 mLAcylating Agent
Triethylamine-d1555 mLAcid Scavenger
Chloroform-d250 mLSolvent

Outcome : 80–84% this compound purity (GC), with residual solvent removed via vacuum distillation.

Enzymatic Synthesis Using Lipases

Biocatalytic methods employ lipases (e.g., Thermomyces lanuginosus lipase) in deuterated solvents:

  • Substrates : Glycerol-d8_8 and butyric acid-d5.

  • Conditions : 45°C, pH 8.0, 24-hour incubation.

Performance Metrics:

Lipase SourceImmobilization SupportActivity (U/mg)
Pseudomonas fluorescensNi-Co-Zn@400 MOF0.196
Free Enzyme0.121

Advantages : Stereoselectivity and mild conditions. Limitations : Lower yields (60–70%) compared to chemical methods.

Analytical Validation and Challenges

Critical quality control parameters for this compound include:

  • Deuterium Enrichment : Quantified via 2^2H NMR or LC-MS.

  • Purity : Assessed by GC-FID or HPLC-UV.

Common Impurities:

ImpuritySourceMitigation Strategy
Partially Deuterated SpeciesIncomplete H/D exchangeProlonged reaction time
Free Butyric Acid-d5Ester hydrolysisNeutralization post-synthesis

Industrial-Scale Considerations

  • Catalyst Recycling : Solid super acid catalysts (e.g., SO42_4^{2-}/Fe2_2O3_3-TiO2_2) retain activity after 10 cycles.

  • Cost Analysis : Enzymatic routes are 30–40% more expensive than chemical methods due to enzyme production costs .

Q & A

Basic Research Questions

Q. What are the key analytical techniques for verifying the purity and isotopic enrichment of Tributyrin-d5 in experimental setups?

  • Methodological Answer : this compound should be characterized using nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions (e.g., methyl groups) and liquid chromatography-mass spectrometry (LC-MS) to assess purity. Isotopic enrichment is quantified via mass spectral analysis by comparing the M+5 peak intensity to non-deuterated analogs. Ensure batch-to-batch consistency using calibrated reference standards .

Q. How should this compound be stored to prevent isotopic exchange or degradation in longitudinal studies?

  • Methodological Answer : Store this compound in argon-purged, airtight containers at -20°C to minimize hydrolysis and deuterium loss. Pre-test stability under experimental conditions (e.g., pH, temperature) using accelerated degradation studies. Include internal controls (e.g., non-deuterated tributyrin) to detect isotopic exchange during storage .

Q. What in vitro models are optimal for studying the metabolic effects of this compound?

  • Methodological Answer : Use primary hepatocytes or Caco-2 cell monolayers to evaluate hydrolysis into deuterated butyrate. Quantify metabolites via LC-MS/MS with isotopic dilution correction. Normalize results to cell viability assays (e.g., MTT) to distinguish cytotoxic effects from metabolic activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across species?

  • Methodological Answer : Discrepancies often arise from interspecies variations in lipase activity or gastrointestinal pH. Design cross-species studies with standardized dosing protocols (e.g., fixed mg/kg ratios) and parallel pharmacokinetic sampling (plasma, tissues). Use compartmental modeling to compare absorption rates and adjust for physiological differences (e.g., bile secretion). Reconcile data by publishing raw datasets with metadata (e.g., animal diet, fasting status) .

Q. What experimental strategies mitigate isotopic interference when this compound is used as an internal standard in complex matrices?

  • Methodological Answer : To avoid co-elution or signal suppression, employ high-resolution mass spectrometry (HRMS) with a mass accuracy threshold of <5 ppm . Validate selectivity by spiking this compound into blank matrices (e.g., serum, fecal extracts) and comparing extracted ion chromatograms. Use matrix-matched calibration curves to correct for ion suppression/enhancement .

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